Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxylate ester group attached to a benzofuran ring
Properties
IUPAC Name |
methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWNVWYCUSRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977962 | |
| Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-35-3 | |
| Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of Benzofuran Ring: The benzofuran ring is constructed through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has the molecular formula and a molecular weight of approximately 437.3 g/mol. The compound features a benzofuran core, which is known for its biological activity, along with a bromophenyl substituent that enhances its reactivity and potential interactions with biological targets .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The bromophenyl group may enhance the compound's ability to interact with specific cellular targets, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
Benzofuran derivatives are also noted for their antimicrobial activities. The presence of the methoxy group may contribute to the compound's efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Organic Synthesis
Building Block in Organic Synthesis
this compound can serve as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in synthesizing more complex molecules . The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions, which are essential in constructing diverse organic compounds .
Material Science Applications
Polymer Chemistry
The compound's properties make it suitable for incorporation into polymer matrices. Its ability to participate in radical polymerization could lead to the development of new materials with enhanced thermal stability and mechanical properties . Research into its use as a monomer or additive in polymer formulations is ongoing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells via mitochondrial pathway activation. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive bacteria, indicating potential as an antibiotic agent. |
| Study C | Organic Synthesis | Utilized as a precursor in synthesizing novel benzofuran derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-methoxytoluene
Uniqueness
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C18H15BrO4
Molecular Weight: 375.22 g/mol
LogP: 4.844 (indicating lipophilicity)
Polar Surface Area: 36.587 Ų
The structure features a benzofuran core with a bromophenyl substituent and a methoxy group, which contributes to its unique biological activity. The presence of the bromine atom is particularly noteworthy as it may enhance the compound's interaction with biological targets through halogen bonding.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization with bromophenyl and methoxy groups. This synthetic route is crucial for producing the compound in sufficient purity for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the benzofuran structure, such as introducing methyl or methoxy groups at specific positions, have been shown to enhance activity:
| Compound | Position of Substituents | Antiproliferative Activity |
|---|---|---|
| 10c | C–3 (methyl), C–6 (methoxy) | 2–4 times greater than unsubstituted |
| 10h | C–3 (methyl), C–6 (methoxy) | 3–10 times higher than methoxy at C–7 |
These findings suggest that structural modifications can significantly influence the biological activity of benzofuran derivatives, making them promising candidates for further development in cancer therapy .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Cell Proliferation: By interfering with cell cycle progression.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Targeting Specific Receptors: The bromine atom may facilitate stronger binding to receptors involved in tumor growth.
Additional Biological Activities
Beyond anticancer effects, there is emerging evidence that this compound may possess antimicrobial properties . Preliminary studies indicate that similar benzofuran derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated various derivatives of benzofuran compounds, revealing their potential across multiple therapeutic areas:
- A study demonstrated that modifications to the benzofuran core could lead to enhanced neuroprotective effects, particularly in models of neurodegenerative diseases.
- Other research has focused on the compound's ability to inhibit enzymes associated with Alzheimer's disease, showcasing its potential as a multitarget-directed ligand .
Q & A
(Basic) How can researchers optimize the synthesis of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including halogenation, esterification, and methoxy group introduction. Key optimizations include:
- Stepwise monitoring : Use thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) to track intermediates .
- Temperature control : Maintain reactions at 60–80°C to minimize side products during benzofuran core formation .
- Catalyst selection : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce the 2-bromophenyl moiety efficiently .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for ≥95% purity .
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.1 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement; ORTEP-3 GUI aids in visualizing bond angles and torsional strain .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~389.0) and fragmentation patterns .
(Advanced) How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?
Answer:
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR knockout models to confirm specificity toward enzymes (e.g., kinases) vs. off-target receptor interactions .
- Solubility adjustments : Replace the methyl ester with ethyl or PEGylated esters to enhance bioavailability in cellular assays .
(Advanced) What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or EGFR) to map binding affinities; prioritize poses with ∆G ≤ −8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC values to guide derivatization .
(Advanced) How does the 2-bromophenyl substituent influence the compound’s reactivity in further functionalization?
Answer:
- Electrophilic substitution : Bromine directs incoming electrophiles to the para position of the phenyl ring, enabling regioselective nitration or sulfonation .
- Cross-coupling : The bromine atom facilitates Buchwald-Hartwig amination or Ullmann coupling for introducing amine/heterocyclic groups .
- Steric effects : The ortho-bromine increases steric hindrance, slowing nucleophilic acyl substitution at the ester group .
(Basic) What stability considerations are essential for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzofuran core .
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis; monitor via HPLC (C18 column, acetonitrile/water) for degradation peaks .
- Oxygen exclusion : Purge storage containers with argon to prevent oxidation of the methoxy group .
(Advanced) How can researchers design SAR studies to evaluate the role of the benzofuran scaffold in bioactivity?
Answer:
- Core modifications : Synthesize analogs with thiophene or indole cores to assess scaffold dependency in antimicrobial assays .
- Substituent scanning : Replace the 2-bromophenyl group with 2-fluorophenyl or 2-chlorophenyl to quantify halogen effects on IC .
- Pharmacophore mapping : Overlay active/inactive analogs in PyMOL to identify critical hydrogen-bonding or hydrophobic features .
(Basic) What synthetic routes are available for introducing the 5-[(2-bromophenyl)methoxy] group?
Answer:
- Williamson ether synthesis : React 5-hydroxy-2-methylbenzofuran with 2-bromobenzyl bromide in DMF/KCO at 80°C for 12 hours .
- Mitsunobu reaction : Use DIAD/PPh to couple 2-bromobenzyl alcohol to the 5-hydroxy position under milder conditions (0°C to RT) .
- Protection/deprotection : Temporarily protect the 3-carboxylate with tert-butyl groups to prevent ester hydrolysis during methoxy introduction .
(Advanced) How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
Answer:
- Metabolic profiling : Use liver microsomes to identify rapid esterase-mediated hydrolysis in vivo, reducing active compound availability .
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance metabolic stability .
- Tumor xenograft models : Compare pharmacokinetics in immunodeficient (e.g., NOD/SCID) vs. immunocompetent mice to assess immune-modulated toxicity .
(Basic) What spectroscopic signatures distinguish this compound from structurally similar benzofuran derivatives?
Answer:
- IR spectroscopy : The ester carbonyl (C=O) absorbs at ~1720 cm, while the benzofuran C-O-C stretch appears at ~1240 cm .
- H NMR : The 2-bromophenyl methoxy protons resonate as a singlet at δ 5.2–5.4 ppm, distinct from non-brominated analogs .
- UV-Vis : A λ at 280 nm (ε ≈ 12,000 Mcm) indicates π→π* transitions in the brominated aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
